molecular formula C8H13N3 B13313264 1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine

1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine

Cat. No.: B13313264
M. Wt: 151.21 g/mol
InChI Key: HSMWCLXFSTWSJL-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a methyl group at the 1-position and a 2-methylcyclopropyl substituent at the 3-position of the pyrazole ring. Its molecular formula is C₈H₁₃N₃, with a molecular weight of 153.23 g/mol (CAS 118430-72-1) . The compound is part of a broader class of pyrazol-5-amine derivatives, which are widely studied for their structural versatility and biological relevance. However, commercial availability of this compound has been discontinued, as noted in product catalogs .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-methyl-5-(2-methylcyclopropyl)pyrazol-3-amine

InChI

InChI=1S/C8H13N3/c1-5-3-6(5)7-4-8(9)11(2)10-7/h4-6H,3,9H2,1-2H3

InChI Key

HSMWCLXFSTWSJL-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=NN(C(=C2)N)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylcyclopropylamine with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent can yield the desired compound. Industrial production methods often involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazol-5-amine Derivatives

Pyrazol-5-amine derivatives exhibit diverse pharmacological and material science applications, with their properties heavily influenced by substituents at the 1- and 3-positions. Below is a detailed comparison:

Substituent Effects on Physical and Chemical Properties
Compound Name 1-Position Substituent 3-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications
1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine Methyl 2-Methylcyclopropyl C₈H₁₃N₃ 153.23 Discontinued; cyclopropane enhances steric stability
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine Methyl Cyclopropyl C₇H₁₁N₃ 137.19 Commercial availability (CAS 118430-74-3)
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Methyl Pyridin-3-yl C₁₀H₁₄N₄ 202.25 ESIMS m/z 203 ([M+H]⁺); potential kinase inhibition
1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine 4-Methoxybenzyl Cyclopropyl C₁₅H₁₇N₃O 255.32 Antimicrobial activity (e.g., derivatives 9a, 9b)
1-Isopropyl-3-methyl-1H-pyrazol-5-amine Isopropyl Methyl C₇H₁₃N₃ 139.20 Intermediate for thrombin inhibitors
1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine 3-Chlorobenzyl Methyl C₁₁H₁₂ClN₃ 221.69 Inhibitor properties in enzyme studies

Key Observations :

  • Cyclopropane Derivatives : The 2-methylcyclopropyl group in the target compound introduces unique steric and electronic effects compared to simple cyclopropyl or aromatic substituents. This may enhance metabolic stability but reduce solubility compared to polar groups like pyridinyl .
  • Aromatic vs. Aliphatic Substituents : Benzyl or pyridinyl groups at the 3-position (e.g., N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) improve binding affinity in enzyme targets due to π-π interactions, while aliphatic groups (e.g., isopropyl) prioritize lipophilicity .

Biological Activity

1-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its pyrazole ring and a 2-methylcyclopropyl substituent, has been explored for various pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N4C_9H_{14}N_4 with a molecular weight of approximately 178.23 g/mol. The compound's structure plays a crucial role in its biological activity, as the presence of the cyclopropyl group can influence interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind selectively to various enzymes and receptors. This binding modulates their activity, leading to diverse biological effects. Some known mechanisms include:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has shown potential in inhibiting CDKs, which are critical for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancer cells .
  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, potentially making it useful in treating infections .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. Notably, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.5Induces apoptosis through p53 activation
U-937 (Monocytic Leukemia)15.0Cell cycle arrest at G2/M phase
A549 (Lung Cancer)12.0Inhibition of CDK activity

These findings suggest that the compound may serve as a lead candidate for further development as an anticancer agent.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for anti-inflammatory activities. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in inflammatory diseases .

Antimicrobial Effects

The compound has also demonstrated antimicrobial properties, particularly against Gram-positive bacteria. Studies show that it can disrupt bacterial cell membranes, leading to cell death .

Case Studies and Research Findings

Recent research has highlighted the efficacy of this compound in various therapeutic contexts:

  • Study on Cancer Cell Lines : In a study published in Journal of Medicinal Chemistry, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction, particularly in breast cancer cells .
  • Anti-inflammatory Mechanism Exploration : A study focusing on the anti-inflammatory properties revealed that the compound effectively reduced inflammation markers in animal models of arthritis .
  • Antimicrobial Activity Assessment : Research assessing its antimicrobial effectiveness showed promising results against various pathogens, suggesting its potential use in developing new antibiotics .

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